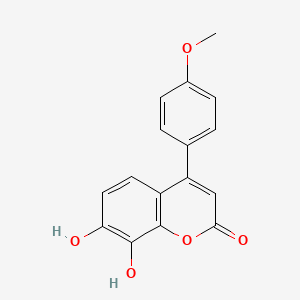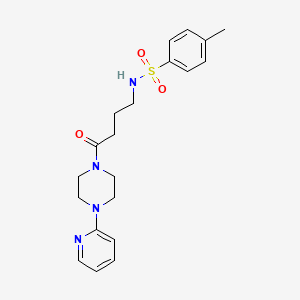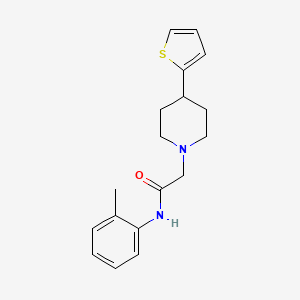
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 7 and 8, and a methoxyphenyl group at position 4 on the chromen-2-one scaffold. Coumarin derivatives are widely studied for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence
Wirkmechanismus
Target of Action
The primary target of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is the RNA-binding protein PSF . PSF functions as an epigenetic modifier by interacting with long noncoding RNAs and the corepressor complex . It also promotes RNA splicing events to enhance oncogenic signals .
Mode of Action
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one interacts with PSF and inhibits its RNA-binding ability . This compound disrupts PSF complex formation, PSF-mediated RNA splicing, and the epigenetic pathway .
Biochemical Pathways
The compound affects the pathways associated with PSF. Exposure to the compound inhibits PSF target gene expression at the mRNA level . It reverses epigenetically repressed PSF downstream targets, such as cell-cycle inhibitors, at the transcriptional level .
Pharmacokinetics
The compound’s effectiveness at blocking psf rna-binding ability and suppressing treatment-resistant prostate and breast cancer cell proliferation suggests it has sufficient bioavailability .
Result of Action
The compound’s action results in the suppression of treatment-resistant prostate and breast cancer cell proliferation . It enhances histone acetylation to induce the expression of apoptosis as well as cell-cycle inhibitors .
Action Environment
The compound has been shown to exhibit antitumor efficacy in a hormone therapy–resistant prostate cancer xenograft mouse model, suggesting its action may be influenced by the tumor microenvironment .
Biochemische Analyse
Biochemical Properties
7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to disrupt CTBP1-AS-mediated p53 action, which could potentially inhibit the growth of castration-resistant tumors . It also has been shown to block the RNA-binding ability of the protein PSF, which can suppress the proliferation of treatment-resistant prostate and breast cancer cells .
Cellular Effects
The effects of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one on cells are quite significant. It has been found to reduce fasting blood glucose levels in mice, suggesting a potential role in metabolic regulation . Moreover, it has been shown to suppress the proliferation of treatment-resistant prostate and breast cancer cells by inhibiting the RNA-binding ability of PSF .
Molecular Mechanism
At the molecular level, 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one exerts its effects through various mechanisms. It has been found to disrupt the interaction between CTBP1-AS and p53, thereby potentially inhibiting tumor growth . It also blocks the RNA-binding ability of PSF, leading to a decrease in prostate cancer cell viability .
Temporal Effects in Laboratory Settings
It has been shown to reduce fasting blood glucose levels in mice after a 29-day treatment .
Metabolic Pathways
Given its observed effects on fasting blood glucose levels, it may be involved in glucose metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include 4-methoxyphenol and a suitable β-ketoester. The reaction is typically carried out under acidic conditions, such as using sulfuric acid or trifluoroacetic acid as catalysts .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is becoming increasingly important in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form dihydrocoumarins.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarin derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity
Uniqueness
7,8-Dihydroxy-4-(4-methoxyphenyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to disrupt RNA-protein interactions and modulate epigenetic pathways sets it apart from other coumarin derivatives .
Eigenschaften
IUPAC Name |
7,8-dihydroxy-4-(4-methoxyphenyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-14(18)21-16-11(12)6-7-13(17)15(16)19/h2-8,17,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMHBLKPFCNMPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[2-({[1-(4-ethoxy-3-methoxyphenyl)ethyl]carbamoyl}amino)ethyl]propanamide](/img/structure/B2359922.png)





![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)
![N-(1-cyanocyclohexyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]propanamide](/img/structure/B2359933.png)

![1-ethyl-5-((2-fluorobenzyl)thio)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2359935.png)



![1-(2-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2359944.png)
